molecular formula C13H8FNOS B1206357 5-(4-Fluorophenyl)-2-thiophen-2-yloxazole

5-(4-Fluorophenyl)-2-thiophen-2-yloxazole

Cat. No. B1206357
M. Wt: 245.27 g/mol
InChI Key: CRICFIBKOMWSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenyl)-2-thiophen-2-yloxazole is a member of 1,3-oxazoles.

Scientific Research Applications

Biological Activities of Substituted Thiophenes

Thiophene derivatives, including compounds structurally related to 5-(4-Fluorophenyl)-2-thiophen-2-yloxazole, demonstrate a range of biological activities. These include antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, insecticidal, and antiproliferative properties. Such compounds are also explored for potential herbicidal use (Nagaraju et al., 2018).

Crystallography and Structural Analysis

Crystallographic studies, such as those done on similar compounds, provide essential insights into their structural properties. This is crucial for understanding their biological activities and potential applications in material science (Kariuki et al., 2021).

Sensor Applications

Novel thiophene-substituted derivatives, like 5-(4-Fluorophenyl)-2-thiophen-2-yloxazole, show promise in sensor applications. Studies on similar compounds have demonstrated their potential as sensors, particularly in fluorescence-based sensing for substances like aniline (Naik et al., 2018).

Anticonvulsant Properties

Research on structurally related compounds has indicated significant anticonvulsant activities. These findings suggest potential therapeutic applications in neurology and neuropharmacology (Bihdan, 2019).

Anticancer Properties

Compounds similar to 5-(4-Fluorophenyl)-2-thiophen-2-yloxazole have been investigated for their anticancer properties. Research indicates potential efficacy against various cancer cell lines, suggesting a promising avenue in oncological drug development (Adimule et al., 2014).

Antimicrobial Applications

Thiophene derivatives, including those structurally related to 5-(4-Fluorophenyl)-2-thiophen-2-yloxazole, have shown promising antimicrobial activities against a range of bacterial and fungal strains. This indicates potential for developing new antimicrobial agents (Badiger et al., 2013).

Optoelectronic Applications

Compounds with thiophene moieties demonstrate significant potential in optoelectronic applications. Research on similar compounds suggests their use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices (Akpinar et al., 2015).

Neuroprotective Effects

Studies on thiophene derivatives have shown neuroprotective activities, indicating potential therapeutic applications in neurodegenerative diseases and neurological disorders (Rzeski et al., 2007).

properties

Product Name

5-(4-Fluorophenyl)-2-thiophen-2-yloxazole

Molecular Formula

C13H8FNOS

Molecular Weight

245.27 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-thiophen-2-yl-1,3-oxazole

InChI

InChI=1S/C13H8FNOS/c14-10-5-3-9(4-6-10)11-8-15-13(16-11)12-2-1-7-17-12/h1-8H

InChI Key

CRICFIBKOMWSAE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC=C(O2)C3=CC=C(C=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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